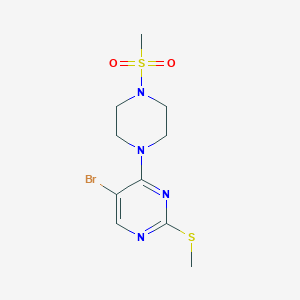![molecular formula C13H21N3O2S2 B6458653 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane CAS No. 2549064-97-1](/img/structure/B6458653.png)
1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is a cyclic molecule that is composed of a cyclopropane ring and a diazepane ring connected by a sulfonyl group. This compound has been the focus of much research due to its potential applications in the fields of medicinal chemistry, chemical synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane has been studied as a potential drug candidate for the treatment of various diseases. It has been investigated as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids.
Mecanismo De Acción
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is not fully understood. However, it is believed that the compound binds to the active site of the enzyme and inhibits its activity. In the case of COX-2, the compound is thought to bind to the heme group of the enzyme and inhibit its activity. In the case of DHFR, the compound is thought to bind to the active site of the enzyme and block the binding of the substrate.
Biochemical and Physiological Effects
1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane has been shown to inhibit the activity of both COX-2 and DHFR. Inhibition of COX-2 activity has been associated with anti-inflammatory effects and inhibition of DHFR activity has been associated with anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is that it is a relatively simple compound to synthesize and can be readily available for laboratory experiments. However, due to its complexity, it can be difficult to purify and may require multiple steps to obtain a pure sample. In addition, the compound is not very stable and may degrade over time.
Direcciones Futuras
Future research on 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane could focus on further elucidating its mechanism of action, as well as investigating its potential therapeutic applications. Additionally, further research could focus on developing more efficient synthesis methods and improving the stability of the compound. Other potential areas of research include exploring the compound’s potential applications in other fields such as catalysis, drug delivery, and imaging.
Métodos De Síntesis
1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane can be synthesized using a two-step process. The first step involves the synthesis of the cyclopropane ring using an intramolecular cyclization reaction of a sulfonyl-substituted alkyne. In the second step, the diazepane ring is formed by an intramolecular Diels-Alder reaction.
Propiedades
IUPAC Name |
4-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S2/c1-11-14-12(10-19-11)9-15-5-2-6-16(8-7-15)20(17,18)13-3-4-13/h10,13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURGKZZDYGTLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458578.png)

![5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6458586.png)
![6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoxaline](/img/structure/B6458599.png)
![2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6458607.png)
![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6458614.png)
![1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6458620.png)
![N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458635.png)
![{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B6458662.png)
![4-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6458667.png)
![N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458670.png)
![N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458671.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458675.png)
![N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B6458679.png)